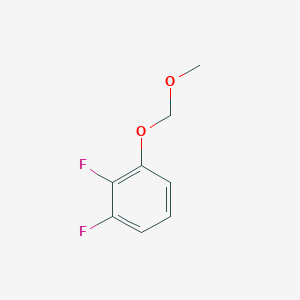

1,2-Difluoro-3-(methoxymethoxy)benzene

Description

Properties

IUPAC Name |

1,2-difluoro-3-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-11-5-12-7-4-2-3-6(9)8(7)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJQYHKCQQMKLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=CC=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001283576 | |

| Record name | 1,2-Difluoro-3-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749230-18-0 | |

| Record name | 1,2-Difluoro-3-(methoxymethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749230-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Difluoro-3-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1,2 Difluoro 3 Methoxymethoxy Benzene

Reactivity of the Aromatic Core

The reactivity of the benzene (B151609) ring in 1,2-Difluoro-3-(methoxymethoxy)benzene is dictated by the combined influence of its three substituents: two fluorine atoms and a methoxymethoxy group. These groups modulate the electron density of the ring and direct the course of both nucleophilic and electrophilic substitution reactions.

Influence of Fluorine Atoms on Aromatic Ring Activation and Deactivation

The substitution of hydrogen with fluorine atoms profoundly impacts the electronic properties of an aromatic ring. numberanalytics.com Fluorine exerts two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a moderate electron-donating resonance effect (+M) via its lone pair electrons. researchgate.netcsbsju.edu

For fluorinated benzenes, the inductive effect generally outweighs the resonance effect, leading to a net withdrawal of electron density from the aromatic ring. numberanalytics.comresearchgate.net This withdrawal deactivates the ring towards electrophilic attack compared to unsubstituted benzene. numberanalytics.com The presence of multiple fluorine atoms, as in this compound, enhances this deactivating effect. numberanalytics.com Electronically, fluorine substitution lowers the energy of the highest occupied molecular orbital (HOMO), making the ring less nucleophilic. numberanalytics.com

Conversely, this electron deficiency makes the aromatic core more susceptible to attack by nucleophiles. The strong -I effect of the fluorine atoms polarizes the C-F bond, creating a partial positive charge on the attached carbon atom and making it an electrophilic site for nucleophilic aromatic substitution (SNAr).

| Effect | Description | Impact on Aromatic Ring |

| Inductive Effect (-I) | Fluorine's high electronegativity withdraws electron density through the sigma bond framework. researchgate.netcsbsju.edu | Deactivation towards electrophiles; Activation towards nucleophiles. |

| Resonance Effect (+M) | Fluorine's lone pairs can donate electron density into the π-system of the ring. researchgate.netcsbsju.edu | Partial activation, directs ortho/para. |

| Net Effect | The inductive effect dominates, resulting in overall ring deactivation for EAS. numberanalytics.com | The ring is electron-poor and less reactive to electrophiles than benzene. |

Nucleophilic Aromatic Substitution (SNAr) at Fluoro-Substituted Positions

The electron-poor nature of the aromatic ring in this compound makes it a suitable substrate for Nucleophilic Aromatic Substitution (SNAr). In this mechanism, a nucleophile attacks the electron-deficient ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. masterorganicchemistry.comyoutube.com

For SNAr to proceed, two main conditions are required: the presence of a good leaving group and strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com While fluoride (B91410) is typically a poor leaving group in aliphatic substitution (SN1/SN2), it is an excellent leaving group in SNAr reactions. youtube.com This is because the rate-determining step is the initial nucleophilic attack on the ring; the high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, accelerating this slow step. youtube.com

In this compound, the two fluorine atoms themselves act as both activating groups (by withdrawing electron density) and potential leaving groups. Studies on other poly-fluorinated aromatic compounds have shown that fluorine atoms are readily displaced by nucleophiles. ebyu.edu.trnih.govresearchgate.net The substitution will preferentially occur at the carbon positions most activated by the combined electron-withdrawing effects of the substituents.

Electrophilic Aromatic Substitution (EAS) Patterns

During Electrophilic Aromatic Substitution (EAS), an electrophile attacks the electron-rich π-system of the benzene ring. libretexts.org The regiochemical outcome is determined by the directing effects of the existing substituents, which can be classified as either ortho, para-directing or meta-directing. ijrar.org

In this compound, we must consider the directing effects of all three substituents:

Fluorine: Halogens are deactivating yet ortho, para-directing. csbsju.eduijrar.org The ortho, para direction is due to the ability of their lone pairs to stabilize the cationic intermediate (the Wheland intermediate) via resonance when the attack occurs at these positions. csbsju.edu

Methoxymethoxy Group (-OCH₂OCH₃): This group is analogous to an alkoxy group (-OR), which is a strongly activating, ortho, para-director. The oxygen atom adjacent to the ring donates electron density through resonance, strongly stabilizing the intermediate for ortho and para attack.

The directing influences of the substituents are summarized below:

Fluorine at C1: Directs to C2 (occupied), C6, and C4.

Fluorine at C2: Directs to C1 (occupied), C3 (occupied), and C5.

Methoxymethoxy at C3: Directs to C2 (occupied), C4, and C6.

When multiple substituents are present, the most powerfully activating group typically controls the position of substitution. libretexts.org In this case, the methoxymethoxy group is a much stronger activating/directing group than the fluorine atoms. The directing effects of all three groups converge on positions C4 and C6. Therefore, electrophilic substitution is expected to occur primarily at the C4 and C6 positions, with the specific outcome potentially influenced by steric hindrance.

Reactivity of the Methoxymethoxy Moiety

The methoxymethoxy (MOM) group is primarily used in organic synthesis as a protecting group for hydroxyl functions. Its reactivity is centered on its cleavage under specific conditions to regenerate the parent phenol (B47542).

Cleavage and Deprotection Mechanisms

The MOM ether is an acetal (B89532), and like most acetals, it is labile under acidic conditions. beilstein-journals.org The deprotection mechanism is initiated by protonation of one of the ether oxygens, typically the one further from the aromatic ring. This is followed by the elimination of formaldehyde (B43269) and methanol (B129727) to release the free hydroxyl group.

A variety of acidic reagents can be employed for the cleavage of MOM ethers. These range from strong aqueous acids like HCl to Lewis acids and milder, heterogeneous acid catalysts. nih.gov For instance, silica-supported sodium hydrogen sulfate (B86663) has been used for the chemoselective deprotection of phenolic MOM ethers. organic-chemistry.org

General Deprotection Scheme: Ar-OCH₂OCH₃ + H⁺ → [Ar-OCH₂(H⁺)OCH₃] → Ar-OH + CH₂O + CH₃OH

Stability under Various Reaction Conditions

The utility of the MOM group as a protective moiety stems from its stability across a wide range of reaction conditions, providing orthogonality with many other protecting groups. uchicago.edu It is generally stable to:

Basic Conditions: MOM ethers are robust in the presence of strong bases such as metal hydroxides, alkoxides, and organolithium reagents (e.g., LDA, t-BuOK). organic-chemistry.org

Nucleophiles: They are resistant to attack by common nucleophiles like organometallic reagents (RLi, RMgX), enolates, and amines. organic-chemistry.org

Reductive Conditions: The MOM group is stable to many reducing agents, including catalytic hydrogenation (H₂/Pd, H₂/Ni) and hydride reagents (LiAlH₄, NaBH₄). organic-chemistry.org

Oxidative Conditions: It can withstand many common oxidants used in organic synthesis. organic-chemistry.org

This stability profile allows for extensive chemical modifications on other parts of the this compound molecule, particularly on the aromatic core, without disturbing the protected hydroxyl group. The primary lability is towards acidic conditions. beilstein-journals.org

| Condition Type | Stability of MOM Group | Examples of Reagents |

| Acidic | Labile | HCl, H₂SO₄, Lewis Acids (e.g., Zn(II) salts), TsOH. nih.govorganic-chemistry.org |

| Basic | Stable | LDA, t-BuOK, NaOH, NEt₃. organic-chemistry.org |

| Nucleophilic | Stable | RLi, RMgX, Enolates, Amines. organic-chemistry.org |

| Reductive | Stable | H₂/Ni, LiAlH₄, NaBH₄. organic-chemistry.org |

| Oxidative | Stable | KMnO₄, CrO₃, m-CPBA. organic-chemistry.org |

Transformations Involving Side-Chain Functionalization

For the purposes of this discussion, "side-chain functionalization" refers to the chemical modification of functional groups that have been introduced onto the this compound core, as the parent molecule lacks traditional alkyl side-chains.

The introduction of a nitro group (–NO₂) onto the aromatic ring via electrophilic nitration is a critical step for further functionalization. Based on the directing effects of the existing substituents (the ortho, para-directing –OCH₂OCH₃ group and the ortho, para-directing but deactivating –F atoms), nitration is expected to occur predominantly at the C4 position, yielding 1,2-difluoro-4-nitro-3-(methoxymethoxy)benzene. Once installed, this electron-withdrawing nitro group can be readily reduced to an amino group (–NH₂), providing a versatile synthetic handle for the construction of more complex molecules.

The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis and can be achieved using various reagents. msu.edu The choice of reductant allows for the selective formation of different nitrogen-containing functional groups, such as hydroxylamines or amines. mdpi.com Common methods include catalytic hydrogenation and metal-acid reductions. msu.edu

Table 1: Common Reagents for Aromatic Nitro Group Reduction

| Reagent/System | Primary Product | Typical Conditions |

|---|---|---|

| H₂, Pd/C | Amine (–NH₂) | Methanol or Ethanol, Room Temperature |

| Fe, HCl or NH₄Cl | Amine (–NH₂) | Ethanol/Water, Reflux |

| SnCl₂, HCl | Amine (–NH₂) | Concentrated HCl, Room Temperature |

| Na₂S₂O₄ | Amine (–NH₂) | Water/Methanol, Reflux |

The resulting aminobenzene derivative, 4-amino-1,2-difluoro-3-(methoxymethoxy)benzene, is a valuable intermediate for the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The amino group can undergo a wide range of subsequent reactions, including diazotization and acylation.

The aromatic ring of this compound is generally resistant to oxidation. Aromatic systems require harsh conditions to undergo oxidative degradation unless they are substituted with activating groups, such as alkyl chains that provide a reactive benzylic position. msu.edu The benzene ring in this molecule is substituted with two deactivating fluorine atoms and a methoxymethoxy group. While the MOM group is an activating ortho, para director in electrophilic substitutions, it does not render the ring sufficiently electron-rich to be susceptible to common oxidizing agents like KMnO₄ or K₂Cr₂O₇ under standard conditions.

Attempts to force oxidation on the aromatic ring would likely require extreme conditions that could lead to the cleavage of the methoxymethoxy group or non-selective degradation of the molecule rather than controlled hydroxylation or other oxidative functionalization of the ring itself.

Further functionalization of the this compound scaffold can be achieved through electrophilic aromatic substitution reactions at the unoccupied peripheral positions (C4, C5, and C6). The regiochemical outcome of such reactions is governed by the cumulative directing effects of the three existing substituents.

Fluorine atoms (at C1 and C2): These are weakly deactivating but are ortho, para-directing.

Methoxymethoxy group (at C3): This is a strongly activating, ortho, para-directing group.

The powerful activating and directing effect of the methoxymethoxy group is expected to dominate the regioselectivity. It directs incoming electrophiles to its ortho (C2 and C4) and para (C6) positions. The C2 position is already substituted. Therefore, electrophilic attack is most favored at the C4 and C6 positions. The C4 position is ortho to one fluorine and para to the MOM group, while the C6 position is ortho to the other fluorine and para to the MOM group. Steric hindrance is minimal at both sites. However, the C4 position is generally the most electronically activated position.

Table 2: Predicted Regioselectivity of Electrophilic Substitution

| Reaction | Predicted Major Product | Rationale |

|---|---|---|

| Bromination (Br₂) | 4-Bromo-1,2-difluoro-3-(methoxymethoxy)benzene | The –OCH₂OCH₃ group directs para; this position is the most activated. |

| Nitration (HNO₃/H₂SO₄) | 1,2-Difluoro-4-nitro-3-(methoxymethoxy)benzene | The –OCH₂OCH₃ group directs para, leading to the precursor for reactions in Sec. 3.3.1. |

Theoretical and Computational Studies on 1,2 Difluoro 3 Methoxymethoxy Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 1,2-Difluoro-3-(methoxymethoxy)benzene, these computational methods provide insights into its three-dimensional structure, electron distribution, and reactivity.

Molecular Geometry Optimization and Conformer Analysis

The first step in the theoretical analysis of this compound involves the optimization of its molecular geometry. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. Due to the rotational freedom around the C-O bonds of the methoxymethoxy group, multiple conformers can exist.

A conformer analysis is typically performed by systematically rotating the dihedral angles of the methoxymethoxy substituent and calculating the corresponding energy of each conformation. The results of such an analysis would likely reveal the most stable conformers governed by a balance of steric hindrance and electronic interactions between the substituents on the benzene (B151609) ring. For instance, the orientation of the methoxymethoxy group relative to the plane of the benzene ring would be a key determinant of conformational stability. Studies on similar substituted benzenes suggest that planar or near-planar arrangements of such side chains are often energetically favored, though steric crowding can lead to out-of-plane conformations. epa.gov

Table 1: Representative Data from a Conformer Analysis of a Substituted Benzene

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 0° | 0.00 |

| 2 | 90° | 2.5 |

| 3 | 180° | 1.2 |

Note: This table is illustrative and represents the type of data obtained from a conformer analysis.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. isroset.org

A smaller HOMO-LUMO gap suggests that a molecule is more easily excitable and, therefore, more reactive. For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene ring, while the LUMO is a π*-antibonding orbital. The presence of electron-withdrawing fluorine atoms and the electron-donating methoxymethoxy group would influence the energies of these orbitals. Computational methods like Density Functional Theory (DFT) are commonly used to calculate these orbital energies. wikipedia.org

Table 2: Predicted Frontier Orbital Energies for a Difluoro-Alkoxybenzene Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Note: This table provides representative values for a molecule structurally similar to this compound.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within the this compound molecule dictates its electrostatic potential, which is a key factor in its intermolecular interactions and reactivity. A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution.

On an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the electronegative fluorine and oxygen atoms would be expected to create regions of negative potential, while the hydrogen atoms and the aromatic ring itself would exhibit areas of positive potential.

Spectroscopic Property Prediction and Correlation

Computational chemistry also allows for the prediction of various spectroscopic properties, which can be correlated with experimental data to confirm the molecular structure.

Vibrational Spectra Simulations (FT-IR, FT-Raman) and Experimental Validation

Theoretical vibrational spectra (FT-IR and FT-Raman) can be simulated for this compound using quantum chemical calculations. These simulations calculate the frequencies and intensities of the vibrational modes of the molecule. The calculated frequencies are often scaled to correct for approximations in the computational methods and to improve agreement with experimental spectra.

The simulated spectra would be expected to show characteristic vibrational bands corresponding to the functional groups present in the molecule. These include C-F stretching vibrations, C-O stretching from the ether and methoxy (B1213986) groups, aromatic C-H and C=C stretching, and various bending modes. By comparing the simulated spectra with experimentally obtained spectra, a detailed assignment of the observed vibrational bands can be made, thus confirming the molecular structure.

Table 3: Predicted and Experimental Vibrational Frequencies for a Substituted Benzene

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 | 3095 |

| C-O Stretch (Methoxy) | 1050 | 1045 |

| C-F Stretch | 1250 | 1240 |

Note: This table is illustrative, showing the typical correlation between predicted and experimental vibrational frequencies.

NMR Chemical Shift Prediction and Conformational Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

The predicted chemical shifts are sensitive to the electronic environment of each nucleus. The presence of the electronegative fluorine and oxygen atoms would significantly influence the chemical shifts of the nearby carbon and hydrogen atoms. Furthermore, the chemical shifts can be affected by the conformation of the methoxymethoxy group. By calculating the NMR spectra for different stable conformers and comparing them to experimental data, it is possible to gain insight into the predominant conformation in solution.

Table 4: Predicted ¹³C NMR Chemical Shifts for a Representative Difluoro-Alkoxybenzene

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-F | 155.0 |

| C-O | 145.0 |

| Aromatic C-H | 115.0 |

| Methoxy C | 56.0 |

Note: This table presents typical predicted chemical shifts for a molecule with similar functional groups.

Lack of Specific Research Hinders Detailed Theoretical Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational studies specifically focused on the chemical compound this compound. While research exists for structurally related compounds, such as 1,4-Difluoro-2-(methoxymethoxy)benzene and other fluorinated benzene derivatives, direct computational analysis of the 1,2-difluoro-3-(methoxymethoxy) isomer is not presently available in published studies. Consequently, a detailed discussion of its reaction mechanism modeling, potential energy surface mapping, kinetic and thermodynamic parameters, and solvent effects, as requested, cannot be provided at this time.

General principles of computational chemistry allow for the postulation of how such studies might be conducted. For instance, reaction mechanism modeling would likely employ quantum mechanical molecular dynamics (QMMD) to investigate pathways of its formation and subsequent reactions. Similarly, mapping the potential energy surface for key transformations would be crucial for understanding reaction dynamics and identifying transition states. However, without specific research on this compound, any such discussion would be purely speculative and not based on concrete research findings.

Furthermore, the determination of kinetic and thermodynamic parameters, as well as the influence of solvent effects on the reactivity and selectivity of this specific compound, would require dedicated computational studies. Such studies would provide valuable insights into its chemical behavior but are currently absent from the scientific literature.

While theoretical studies have been conducted on similar molecules, the precise substitution pattern of this compound would significantly influence its electronic structure and, therefore, its reactivity and properties. Extrapolating data from other isomers or related compounds would not provide a scientifically accurate representation. Therefore, until specific computational research on this compound is undertaken and published, a detailed and authoritative article on its theoretical and computational aspects cannot be compiled.

Role of 1,2 Difluoro 3 Methoxymethoxy Benzene in Advanced Organic Synthesis

Building Block for Complex Polyfunctionalized Organic Molecules

1,2-Difluoro-3-(methoxymethoxy)benzene serves as a valuable building block in the synthesis of complex, polyfunctionalized organic molecules. The presence of two adjacent fluorine atoms on the benzene (B151609) ring significantly influences the molecule's electronic properties, creating specific sites of reactivity that can be exploited for further functionalization. The methoxymethoxy (MOM) group acts as a protecting group for the hydroxyl functionality, allowing for a wide range of chemical transformations to be carried out on other parts of the molecule without affecting the phenol (B47542) group.

The strategic placement of the fluorine and MOM-ether groups allows for regioselective reactions. For instance, ortho-lithiation directed by the methoxymethoxy group can introduce substituents at the C4 position. Subsequent manipulation of these newly introduced functional groups, followed by deprotection of the MOM group, yields highly substituted and complex difluorinated phenol derivatives. These derivatives are important substructures in many biologically active compounds.

Synthetic Intermediate for Aromatic Scaffolds

As a synthetic intermediate, this compound is particularly useful for constructing diverse aromatic scaffolds. The difluorinated benzene core is a common motif in many pharmaceutical and agrochemical compounds. The reactivity of the C-F bonds and the ability to perform electrophilic and nucleophilic aromatic substitution reactions make this compound a versatile precursor.

For example, nucleophilic aromatic substitution (SNAAr) reactions can be employed to replace one or both fluorine atoms with other functional groups, such as amines, thiols, or alkoxides. The specific reaction conditions can be tuned to achieve selective mono- or di-substitution, leading to a variety of aromatic scaffolds. Furthermore, the benzene ring can undergo various coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, at positions activated by the fluorine atoms, to form biaryl or other extended aromatic systems.

Precursor in Fluorinated Compound Library Synthesis

The synthesis of compound libraries is a crucial strategy in drug discovery and materials science. This compound is an ideal precursor for the generation of libraries of fluorinated compounds. The ability to selectively functionalize the aromatic ring at multiple positions allows for the creation of a large number of structurally diverse molecules from a single starting material.

A common approach involves a divergent synthesis strategy. Starting with this compound, a variety of substituents can be introduced at different positions on the aromatic ring through a series of parallel reactions. This can be followed by the removal of the MOM protecting group and subsequent derivatization of the resulting hydroxyl group. This methodology enables the rapid and efficient synthesis of a large library of fluorinated aromatic compounds, which can then be screened for desired biological or material properties. The incorporation of fluorine is known to often enhance properties such as metabolic stability and binding affinity.

Strategic Integration into Multi-Step Organic Synthesis Pathways

The strategic integration of this compound into multi-step organic synthesis pathways allows for the efficient construction of complex target molecules. Its unique combination of a protected hydroxyl group and two activating fluorine atoms on an aromatic ring provides chemists with a powerful tool for retrosynthetic analysis and the design of elegant and efficient synthetic routes.

In a typical multi-step synthesis, this compound can be introduced early on to establish the difluorinated phenol core. The subsequent steps can then focus on building the rest of the molecular framework around this core, taking advantage of the specific reactivity imparted by the fluorine atoms and the protected hydroxyl group. The order of reactions can be carefully planned to control regioselectivity and stereoselectivity, ultimately leading to the desired target molecule with high purity and yield. The commercial availability of this building block further enhances its utility in complex synthetic endeavors.

Advanced Analytical Methodologies for Structural Elucidation and Mechanistic Insights

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of 1,2-Difluoro-3-(methoxymethoxy)benzene. The technique provides a highly accurate mass measurement, which allows for the determination of the precise molecular formula. For the target molecule, the expected molecular formula is C₈H₈F₂O₂.

The calculated exact mass for the molecular ion [M]⁺• would be used to confirm this composition. In addition to molecular formula confirmation, mass spectrometry elucidates the structure through analysis of fragmentation patterns. The fragmentation of this compound under ionization (e.g., electron ionization) would be expected to proceed through several predictable pathways, primarily involving the cleavage of the methoxymethyl (MOM) ether group, which is the most labile part of the molecule. docbrown.infolibretexts.orgmiamioh.edu

Key expected fragmentation pathways include:

Loss of the methoxymethyl radical: Cleavage of the ArO-CH₂OCH₃ bond to lose a •CH₂OCH₃ radical (m/z 45.03), resulting in a difluorophenoxy radical cation.

Alpha-cleavage of the MOM group: Loss of a methyl radical (•CH₃) from the molecular ion to form an [M-15]⁺ ion.

Formation of a difluorophenol ion: A common pathway for methoxymethyl ethers involves the loss of formaldehyde (B43269) (CH₂O) from the [M-CH₃]⁺ fragment or directly from the molecular ion via rearrangement.

Loss of the entire MOM group: Cleavage to form a difluorophenol cation [C₆H₄F₂O]⁺•.

Aromatic ring fragmentation: At higher energies, fragmentation of the stable aromatic ring can occur, leading to the loss of CO or fluorine radicals, though these are typically less favorable pathways compared to the cleavage of the ether side chain.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Fragment Lost | Calculated m/z | Description |

|---|---|---|---|

| [C₈H₈F₂O₂]⁺• | - | 174.0492 | Molecular Ion (M⁺•) |

| [C₇H₅F₂O₂]⁺ | •CH₃ | 159.0257 | Loss of a methyl radical from the MOM group |

| [C₆H₄F₂O]⁺• | •CH₂OCH₃ | 130.0230 | Loss of the methoxymethyl radical |

| [C₇H₅F₂O]⁺ | •OCH₃ | 143.0308 | Loss of a methoxy (B1213986) radical |

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, ¹⁹F NMR, NOESY) for Detailed Structural Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments would provide unambiguous assignment of all atoms and confirm the connectivity of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the two sets of protons of the methoxymethyl group. The aromatic region would display complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. tandfonline.comchemicalbook.com Based on the known spectral data for 2,3-difluoroanisole, where aromatic protons appear between δ 6.72 and 6.99 ppm, similar shifts are anticipated for the target molecule. guidechem.com The protons of the MOM group are expected at approximately δ 5.2 ppm (-O-CH₂-O-) and δ 3.5 ppm (-O-CH₃). thieme-connect.de

¹³C NMR: The ¹³C NMR spectrum would show eight unique carbon signals. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxymethoxy group. Significant C-F coupling (¹JCF, ²JCF, ³JCF) would be observed, which is highly diagnostic. The carbons directly bonded to fluorine (C-1 and C-2) would appear as doublets with large coupling constants (¹JCF ≈ 240-250 Hz). The signals for the MOM group carbons are expected around 95 ppm (-O-CH₂-O-) and 56 ppm (-O-CH₃).

¹⁹F NMR: ¹⁹F NMR is crucial for characterizing fluorinated compounds. wikipedia.org Two distinct signals are expected for the non-equivalent fluorine atoms at C-1 and C-2. These signals would appear as multiplets due to coupling to each other (³JFF) and to the nearby aromatic protons (³JHF, ⁴JHF). The typical chemical shift range for fluorobenzenes is between -110 and -160 ppm. tandfonline.com

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the adjacent aromatic protons, confirming their relative positions on the ring. nih.gov

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, enabling the unambiguous assignment of the protonated carbon signals in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A ¹H-¹H NOESY experiment provides information about through-space proximity of protons. It would be expected to show a correlation between the protons of the -O-CH₂-O- group and the aromatic proton at the C-4 position, confirming the position of the MOM group adjacent to this proton.

Table 2: Predicted ¹H and ¹⁹F NMR Data for this compound

| Nucleus | Position | Predicted Shift (δ, ppm) | Predicted Multiplicity | Expected Couplings (J, Hz) |

|---|---|---|---|---|

| ¹H | H-4, H-5, H-6 | 6.8 – 7.2 | m | H-H, H-F |

| ¹H | -O-CH₂-O- | ~5.2 | s | - |

| ¹H | -O-CH₃ | ~3.5 | s | - |

| ¹⁹F | F-1, F-2 | -130 to -150 | m | F-F, F-H |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a compound in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the planar structure of the benzene (B151609) ring and the geometry of the methoxymethyl substituent. It would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding or π-stacking.

Currently, there is no published crystal structure for this compound in the Cambridge Structural Database. The successful application of this technique is contingent upon the ability to grow a single crystal of suitable size and quality, which is not always feasible, particularly for compounds that are oils or low-melting solids at room temperature.

Spectroscopic Techniques (IR, Raman, UV-Vis) for Functional Group Identification and Electronic Transitions

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. For this compound, the spectra would be dominated by vibrations characteristic of the substituted benzene ring and the ether functionalities. nist.gov

Key expected vibrational bands include:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: From the CH₂ and CH₃ groups, appearing in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretch: A series of bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region are characteristic of aryl-fluorine bonds.

C-O-C Stretch: Strong bands corresponding to the aryl ether and the acetal (B89532) linkages of the MOM group would be expected in the 1000-1250 cm⁻¹ region.

Table 3: Predicted IR/Raman Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Aryl C-F Stretch | 1100 - 1300 | Strong |

| C-O-C Stretch (Aryl Ether & Acetal) | 1000 - 1250 | Strong |

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions arising from π → π* transitions within the substituted benzene chromophore. Benzene itself exhibits characteristic absorption bands around 204 nm and 256 nm. quimicaorganica.org The presence of the electron-donating methoxymethoxy group and the fluorine substituents would be expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths, likely in the 260-280 nm range. nist.govup.ac.za

Conclusion and Future Research Perspectives

Summary of Current Understanding and Key Achievements

The current understanding of 1,2-Difluoro-3-(methoxymethoxy)benzene is primarily foundational, centered on its structural identity. The key achievement is its availability as a chemical entity, which opens the door for its exploration in various chemical contexts. The molecule incorporates several key functional groups: a 1,2,3-trisubstituted benzene (B151609) ring, two fluorine atoms in an ortho arrangement, and a methoxymethyl (MOM) ether protecting group. This combination of features suggests its potential utility as a building block in organic synthesis, particularly for the introduction of a 2,3-difluorophenol (B1222669) moiety in a protected form.

Unexplored Reactivity and Synthetic Avenues for this compound

The reactivity of this compound remains largely unexplored. Based on its structure, several reaction pathways can be postulated:

Electrophilic Aromatic Substitution: The fluorine atoms are deactivating, while the methoxymethoxy group is activating and ortho-, para-directing. The interplay of these electronic effects would likely direct incoming electrophiles to the C4 and C6 positions. The regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions would be a key area of investigation.

Nucleophilic Aromatic Substitution (SNAr): The presence of two electron-withdrawing fluorine atoms could activate the ring towards SNAr reactions, particularly at the positions ortho and para to the fluorine atoms, should a suitable leaving group be present or installed.

Directed Ortho-Metalation (DoM): The methoxymethoxy group is a known directed metalation group. Lithiation with a strong base like n-butyllithium or s-butyllithium would be expected to occur at the C4 position, providing a handle for further functionalization.

Deprotection: The MOM group can be removed under acidic conditions to reveal the free phenol (B47542), 2,3-difluorophenol. The optimization of this deprotection in the presence of other functional groups would be a crucial synthetic study.

Synthetic avenues for this compound itself likely start from 2,3-difluorophenol, which would be protected with a methoxymethylating agent such as chloromethyl methyl ether (MOM-Cl) in the presence of a base.

Opportunities for Novel Derivatizations and Functionalization Strategies

The potential for creating a diverse library of derivatives from this compound is significant. Key strategies could include:

Metal-Catalyzed Cross-Coupling Reactions: Following a directed metalation or halogenation of the aromatic ring, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings could be employed to introduce a wide array of substituents, including aryl, alkyl, alkynyl, and amino groups.

Functionalization of the MOM Ether: While typically a protecting group, the MOM ether itself could potentially be functionalized, although this is less common.

Modification of Substituents Introduced via Electrophilic or Nucleophilic Reactions: For instance, a nitro group introduced via nitration could be reduced to an amine, which could then undergo a vast number of subsequent transformations.

These derivatization strategies would allow for the systematic exploration of the chemical space around the 2,3-difluorophenol core.

Potential for Integration into Emerging Fields of Synthetic Methodology and Chemical Biology (excluding direct biological outcomes)

From a methodological standpoint, this compound could serve as a valuable tool in several emerging areas:

Fluorine Chemistry: As the demand for selectively fluorinated organic molecules continues to grow in materials science and agrochemistry, this compound could be a key precursor for more complex fluorinated structures. Its utility in the synthesis of molecules with specific electronic or conformational properties due to the C-F bonds could be explored.

Protecting Group Chemistry: A deeper understanding of the stability and cleavage of the MOM group in this specific electronic environment could contribute to the broader knowledge of protecting group strategies in complex molecule synthesis.

Chemical Biology Probes: While excluding direct biological outcomes, the 2,3-difluorophenyl motif is of interest in the design of chemical probes. This compound could be a starting material for the synthesis of probes designed to study enzyme mechanisms or protein-ligand interactions, where the fluorine atoms can serve as reporters in ¹⁹F-NMR studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2-Difluoro-3-(methoxymethoxy)benzene, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, brominated intermediates (e.g., 4-Bromo-2-fluoro-1-(methoxymethoxy)benzene) are often synthesized using Pd-catalyzed cross-coupling or SNAr reactions. Optimization includes adjusting temperature (e.g., reflux at 75–120°C), solvent choice (e.g., DMF or ethanol), and catalysts (e.g., SnCl₂ for nitro-group reduction) . Purification typically involves column chromatography (hexane/EtOAc gradients) or recrystallization .

Q. How can NMR spectroscopy resolve structural ambiguities in fluorinated benzene derivatives like this compound?

- Methodology : ¹H and ¹³C NMR are critical for confirming substitution patterns. Fluorine atoms induce distinct splitting patterns due to coupling (e.g., J~10–20 Hz for ortho-fluorines). For example, in 1,2-Difluoro-3-(phenylsulfonyl)benzene, ¹H NMR shows splitting from adjacent fluorines (δ 7.70–8.00 ppm, J = 4.9–10.8 Hz) . ¹⁹F NMR further distinguishes electronic environments of fluorine atoms .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via hazardous waste protocols. Safety data for analogous fluorinated benzenes highlight risks of irritation (H313, H333) and recommend emergency measures (e.g., eye rinsing with water for 15+ minutes) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations assess electronic effects of substituents. The methoxymethoxy group is electron-donating, activating specific positions for electrophilic substitution. Frontier Molecular Orbital (FMO) analysis can predict regioselectivity in Pd-catalyzed reactions. Compare with experimental data (e.g., coupling yields in Suzuki-Miyaura reactions) to validate models .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX software (SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. High-resolution data (d-spacing < 0.8 Å) improves accuracy. For twinned crystals, SHELXD/SHELXE can phase macromolecular analogs . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. How do steric and electronic effects of the methoxymethoxy group influence the compound’s biological interactions?

- Methodology : Conduct SAR studies by synthesizing analogs (e.g., replacing methoxymethoxy with trifluoromethyl or nitro groups). Assess binding affinity via surface plasmon resonance (SPR) or fluorescence quenching. For example, fluorinated benzenes with methoxymethoxy substituents show enhanced membrane permeability in pharmacokinetic assays .

Data Contradiction and Troubleshooting

Q. Conflicting solubility data are reported for this compound in polar vs. nonpolar solvents. How can this be resolved experimentally?

- Methodology : Perform systematic solubility tests in solvents (hexane, EtOAc, DMSO, water) under controlled temperatures (20–80°C). Use UV-Vis spectroscopy or HPLC to quantify solubility. Conflicting data may arise from impurities; repurify the compound via column chromatography (SiO₂, hexane/EtOAc) and repeat tests .

Q. Why do some synthetic routes yield low purity despite stoichiometric control?

- Methodology : Side reactions (e.g., demethylation of methoxymethoxy groups) may occur under acidic/basic conditions. Monitor intermediates via TLC or LC-MS. Optimize reaction pH (neutral conditions preferred) and use protecting groups (e.g., tert-butyldimethylsilyl) for sensitive functionalities .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.